molecular formula C19H17N3O5 B404197 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE

Cat. No.: B404197
M. Wt: 367.4g/mol
InChI Key: MYZVMAFTZLDEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-5-nitrophenyl)butanamide

InChI

InChI=1S/C19H17N3O5/c1-12-8-9-13(22(26)27)11-16(12)20-17(23)7-4-10-21-18(24)14-5-2-3-6-15(14)19(21)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23)

InChI Key

MYZVMAFTZLDEEG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE typically involves the following steps:

    Formation of Isoindoline Derivative: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.

    Amidation: The final step involves the formation of the amide bond between the isoindoline derivative and the nitro-substituted phenyl butyric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Nitroso derivatives, hydroxylamine derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The isoindoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-butyric acid: Lacks the nitro group, leading to different reactivity and biological activity.

    N-(2-methyl-5-nitro-phenyl)-butyramide: Lacks the isoindoline core, resulting in different chemical properties and applications.

Uniqueness

The presence of both the isoindoline core and the nitro-substituted phenyl group in 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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